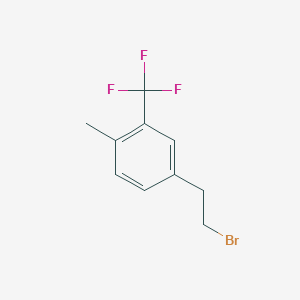
4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2228736-43-2 . It has a molecular weight of 267.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Triethylborane-induced Reactions in Aqueous Media
Triethylborane-induced bromine atom-transfer radical addition in aqueous media has been studied, revealing the solvent effect on radical addition reactions. Polar solvents like DMF and DMSO, protic solvents such as 2,2,2-trifluoroethanol, and aqueous media have shown to improve the addition reactions' efficiency. This research provides insights into the polar effect of solvents on the transition states in bromine atom-transfer and radical addition steps, highlighting the importance of solvent choice in organic synthesis processes (Yorimitsu et al., 2001).
Rhenium-Catalyzed Trifluoromethylation
The catalytic activity of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents demonstrates the potential for introducing trifluoromethyl groups into complex molecules. This process can be carried out in chloroform at 70°C, offering up to 77% yield and providing insights into the radical species involved through monitoring by EPR (Mejía & Togni, 2012).
Spirocyclic Indoles Synthesis
The unusual regioselective formation of spirocyclic indoles via aryl radical cyclization showcases an innovative approach to synthesizing complex organic structures. This method produces 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles in excellent yield, opening new avenues for synthesizing heterocyclic compounds (Majumdar & Alam, 2006).
Perfluorocyclobutyl (PFCB) Copolymers for Light Emission
The synthesis of mixed chromophore PFCB copolymers demonstrates the potential for tailored light emission in materials science. Versatile intermediates undergo Suzuki coupling reactions, forming high molecular weight polymers with superb thermal stability and excellent processability. This research highlights the role of fluorinated ether linkages in lumiphore emission, offering a pathway to diverse applications in optoelectronics (Neilson et al., 2007).
Functionalized Benzenes via Diels-Alder or C-H Activation
The development of high-yield routes to functionalized benzenes highlights the versatility of 1,2-bis(trimethylsilyl)benzenes as starting materials for synthesizing benzyne precursors and luminophores. This research underscores the importance of catalysis in organic synthesis, offering efficient pathways to complex molecules (Reus et al., 2012).
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNECAWBAUJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
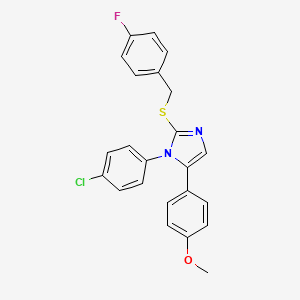
![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
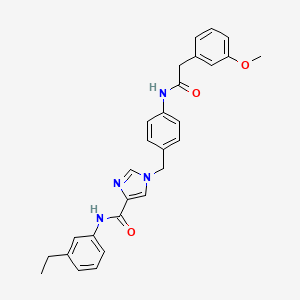
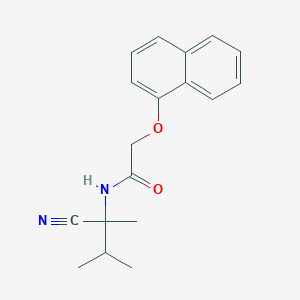

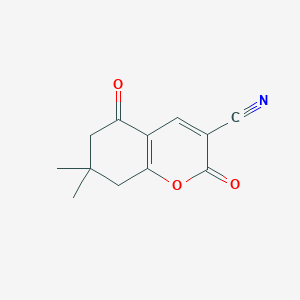
![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
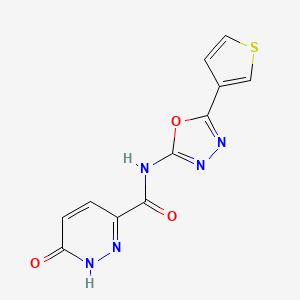
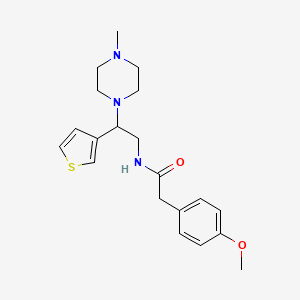
![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)
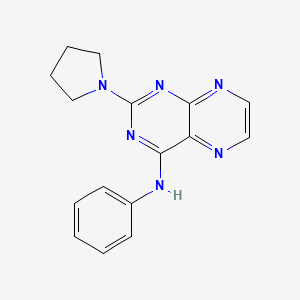
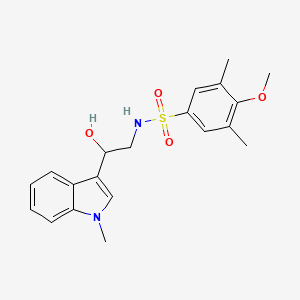
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)
